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molecular formula C6H15ClN2O B555572 2-Amino-4-methylpentanamide hydrochloride CAS No. 10466-60-1

2-Amino-4-methylpentanamide hydrochloride

Cat. No. B555572
M. Wt: 166.65 g/mol
InChI Key: VSPSRRBIXFUMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05874421

Procedure details

To a stirred slurry of D,L-leucine amide hydrochloride (50.0 g, 0.300 mole) in anhydrous THF (500 ml) at room temperature under a dry argon atmosphere was added a solution of lithium aluminum hydride (1200 ml-1.0M in THF, 1.20 mole) over a 15 minute period. The mixture was refluxed for 8 h and then quenched by the dropwise addition of H2O (200 ml) while cooling in an ice bath. The mixture was filtered to remove solid and the filtrate was retained. The solid was washed with THF (100 ml) and slurried in hot THF (2×1.0 l). The THF filtrates and washings were combined and the solid was discarded. The THF solution was acidified to pH 1 with concentrated HCl. The solvent was removed in vacuo to give a pale yellow oil. The oil was dissolved in ethanol and the solvent was removed in vacuo to give an oil which crystallized. The crude material was purified by recrystallization from MeOH-ethyl ether to give 42.3 g (75% yield) of the product as a white crystalline solid: mp 228°-30° C.; 1H NMR (DMSO-d6) δ 0.89 (d, J=6.5 Hz, 3 H), 0.90 (d, J=6.5 Hz, 3 H), 1.51 (t, J=7.2 Hz, 2 H), 1.75 (Sept, J=6.7 Hz, 1 H), 3.08 (m, 2 H), 3.49 (m, 1 H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][CH:3]([C:8]([NH2:10])=O)[CH2:4][CH:5]([CH3:7])[CH3:6].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1.C(O)C>[ClH:1].[ClH:1].[NH2:10][CH2:8][CH:3]([NH2:2])[CH2:4][CH:5]([CH3:7])[CH3:6] |f:0.1,2.3.4.5.6.7,10.11.12|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
Cl.NC(CC(C)C)C(=O)N
Name
Quantity
1.2 mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of H2O (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove solid
WASH
Type
WASH
Details
The solid was washed with THF (100 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
The crude material was purified by recrystallization from MeOH-ethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NCC(CC(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 42.3 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 149.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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